2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a chromeno-pyrazole derivative featuring a fused tricyclic core (chromene fused with pyrazole) and an acetamide side chain substituted with a 3-fluoro-4-methylphenyl group. Its structural complexity arises from the ethoxy group at position 8, a ketone at position 3, and a phenyl ring at position 2 of the chromeno-pyrazole system.
The acetamide moiety enhances hydrogen-bonding capacity, which may influence solubility and target binding. The 3-fluoro-4-methylphenyl substituent likely contributes to lipophilicity and metabolic stability, common strategies in drug design .
Properties
IUPAC Name |
2-(8-ethoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-3-34-23-11-7-8-18-14-21-26(33)31(20-9-5-4-6-10-20)30(27(21)35-25(18)23)16-24(32)29-19-13-12-17(2)22(28)15-19/h4-13,15H,3,14,16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETANAKIJCWHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)N(N3CC(=O)NC4=CC(=C(C=C4)C)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrazole core, followed by the introduction of the ethoxy, phenyl, and fluoro-methylphenyl groups. Common reagents used in these reactions include ethyl acetate, phenylhydrazine, and fluoro-methylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of raw materials are critical factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Chromeno-Pyrazole vs. Chromen-Pyrimidine Systems
The compound in Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a chromen core but replaces the pyrazole with a pyrazolo-pyrimidine system .
Pyrazole-Acetamide Derivatives
The compound 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () lacks the chromene ring but retains the pyrazole-acetamide scaffold. The dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, contrasting with the target compound’s fluoro-methylphenyl group.
Substituent Effects
Physical and Crystallographic Properties
The target compound’s chromeno-pyrazole core likely reduces torsional strain compared to ’s non-fused pyrazole, enhancing planarity and crystal packing efficiency. Hydrogen-bonding motifs (e.g., R₂²(10) dimers in ) are critical for stability and solubility .
Pharmacological Implications
- Fluorine Substituents : Both the target compound and Example 83 incorporate fluorine, which often improves bioavailability and target affinity by reducing metabolic degradation .
- Methyl Groups : The 4-methyl group in the target compound may shield reactive sites from oxidation, a strategy seen in ’s 1,5-dimethylpyrazole .
- Ethoxy vs. Isopropoxy : Ethoxy (target) offers a balance between solubility and steric effects, whereas isopropoxy (Example 83) may hinder solubility due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
